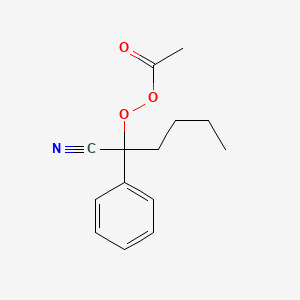![molecular formula C11H6O B13795572 2,4-Methanoindeno[7,1-BC]furan CAS No. 23991-76-6](/img/structure/B13795572.png)
2,4-Methanoindeno[7,1-BC]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Methanoindeno[7,1-BC]furan is a complex organic compound characterized by its unique fused ring structure. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Methanoindeno[7,1-BC]furan typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of BF3·Et2O can yield multi-substituted furans through a formal [4 + 1] reaction . This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a single flask, providing a metal and oxidant-free approach to the synthesis of furans .
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. The use of palladium or copper-catalyzed reactions is common in industrial settings due to their efficiency and ability to produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Methanoindeno[7,1-BC]furan can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,4-Methanoindeno[7,1-BC]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Methanoindeno[7,1-BC]furan involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan: A simpler heterocyclic compound with a five-membered ring containing one oxygen atom.
Benzofuran: Contains a fused benzene and furan ring, known for its biological activities.
Indole: Another heterocyclic compound with a fused benzene and pyrrole ring, widely studied for its pharmacological properties.
Uniqueness
2,4-Methanoindeno[7,1-BC]furan is unique due to its complex fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other simpler compounds may not be as effective .
Propriétés
Numéro CAS |
23991-76-6 |
|---|---|
Formule moléculaire |
C11H6O |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
7-oxatetracyclo[6.4.0.02,6.04,12]dodeca-1(12),2(6),3,8,10-pentaene |
InChI |
InChI=1S/C11H6O/c1-2-7-6-4-8-10(5-6)12-9(3-1)11(7)8/h1-4H,5H2 |
Clé InChI |
XGCFHNLZTKECOV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=C1OC4=CC=CC2=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


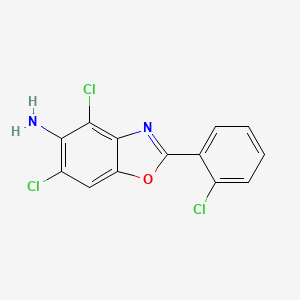
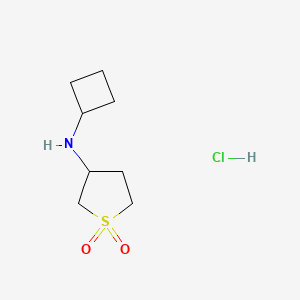

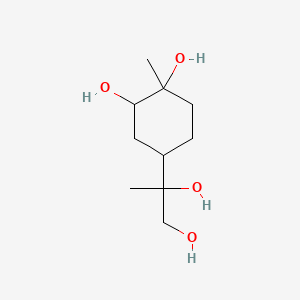

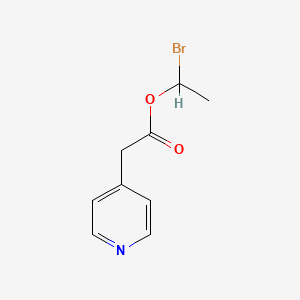
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
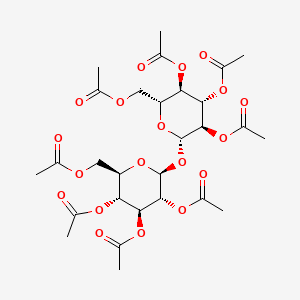
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
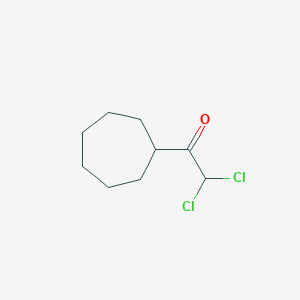
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
